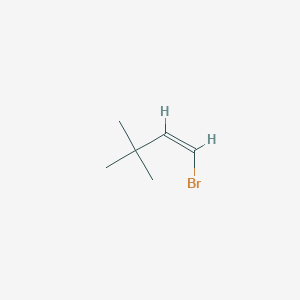

(1Z)-1-bromo-3,3-dimethyl-1-butene

Description

Molecular Formula and Basic Properties

This compound possesses the molecular formula C₆H₁₁Br, establishing it as a six-carbon halogenated alkene with a single bromine substituent. The compound exhibits a molecular weight of 163.06 grams per mole according to computational analysis performed by PubChem, though slight variations in reported molecular weight values exist across different chemical databases. The Chemical Abstracts Service registry number for this specific stereoisomer is 66070-32-4, which distinguishes it from other isomeric forms of bromo-dimethylbutene compounds.

The molecular composition analysis reveals that the compound contains six carbon atoms, eleven hydrogen atoms, and one bromine atom, creating a total of eighteen atoms within the molecular structure. This composition places the compound within the category of mono-halogenated alkenes, specifically those containing tertiary alkyl branching patterns. The precise atomic arrangement contributes to the compound's unique chemical behavior and stereochemical properties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁Br | |

| Molecular Weight | 163.06 g/mol | |

| Chemical Abstracts Service Number | 66070-32-4 | |

| Accurate Mass | 162.004 |

Structural Features and Stereochemistry

The structural architecture of this compound features a distinctive carbon-carbon double bond with Z-configuration stereochemistry, indicating that the higher priority substituents are positioned on the same side of the double bond. The compound contains a tertiary carbon center at the third position, bearing two methyl groups that create significant steric bulk within the molecular framework. This branching pattern at the 3,3-position establishes a quaternary carbon environment that influences both the compound's physical properties and chemical reactivity.

The bromine atom occupies the terminal position of the alkene chain, specifically at the first carbon atom, creating a vinyl bromide functional group. The Z-stereochemistry designation indicates that the bromine atom and the branched alkyl chain are oriented on the same side of the carbon-carbon double bond plane. This geometric arrangement significantly impacts the compound's three-dimensional structure and influences its interactions with other molecules during chemical transformations.

The simplified molecular-input line-entry system representation of the compound is CC(C)(C)\C=C/Br, which clearly illustrates the stereochemical relationship between the substituents around the double bond. The InChI identifier InChI=1S/C6H11Br/c1-6(2,3)4-5-7/h4-5H,1-3H3/b5-4- provides additional structural information, including the specific stereochemical configuration.

Nomenclature and Chemical Classification

The International Union of Pure and Applied Chemistry nomenclature for this compound is (Z)-1-bromo-3,3-dimethylbut-1-ene, which systematically describes the structural features and stereochemical configuration. Alternative naming conventions include this compound, reflecting different approaches to stereochemical designation within chemical nomenclature systems. The compound belongs to the broader classification of halogenated hydrocarbons, specifically within the subcategory of bromoalkenes.

Chemical classification systems categorize this compound as a vinyl bromide derivative due to the presence of the carbon-carbon double bond adjacent to the bromine substituent. The tertiary alkyl substitution pattern further classifies it as a branched bromoalkene, distinguishing it from linear chain analogs. The compound represents a member of the organobromide family, which encompasses organic molecules containing carbon-bromine bonds.

The systematic name construction follows established nomenclature rules by identifying the longest carbon chain containing the double bond as the parent structure, numbering from the end nearest the functional groups, and specifying the stereochemistry using the Z/E designation system. This naming approach ensures unambiguous identification of the compound among related isomeric structures.

Physical and Chemical Properties

The physical properties of this compound reflect its molecular structure and intermolecular forces. Current chemical databases indicate limited availability of comprehensive physical property data for this specific stereoisomer, with many fundamental properties listed as not available in major chemical information systems. The compound exists as a neat liquid under standard conditions, as indicated by commercial suppliers who provide it in liquid form.

The three-dimensional conformational analysis reveals specific geometric parameters that influence the compound's physical behavior. Interactive molecular modeling data suggests that the bulky tertiary alkyl group creates significant steric hindrance around the double bond region, potentially affecting the compound's crystal packing arrangements and intermolecular interactions. The presence of the heavy bromine atom contributes to increased molecular density compared to analogous chlorinated or fluorinated derivatives.

Chemical property analysis indicates that the compound exhibits typical reactivity patterns associated with vinyl bromides and sterically hindered alkenes. The electron-withdrawing nature of the bromine substituent influences the electron density distribution around the double bond, affecting the compound's susceptibility to electrophilic and nucleophilic attack mechanisms. The tertiary alkyl substitution pattern provides additional electronic effects through hyperconjugation and inductive mechanisms.

| Physical Property | Value | Source |

|---|---|---|

| Physical State | Neat Liquid | |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Density | Not Available | |

| Refractive Index | Not Available |

Properties

Molecular Formula |

C6H11B |

|---|---|

Molecular Weight |

163.06 g/mol |

IUPAC Name |

(Z)-1-bromo-3,3-dimethylbut-1-ene |

InChI |

InChI=1S/C6H11Br/c1-6(2,3)4-5-7/h4-5H,1-3H3/b5-4- |

InChI Key |

OPBXPQWSUBEPEK-PLNGDYQASA-N |

Isomeric SMILES |

CC(C)(C)/C=C\Br |

Canonical SMILES |

CC(C)(C)C=CBr |

Origin of Product |

United States |

Preparation Methods

Direct Addition of Hydrogen Bromide to 3,3-Dimethyl-1-butene

One of the most direct methods involves the reaction of 3,3-dimethyl-1-butene with hydrogen bromide (HBr). The reaction conditions significantly affect the product distribution:

- Without Peroxides : Treatment of 3,3-dimethyl-1-butene with HBr alone predominantly yields 2-bromo-2,3-dimethylbutane (a Markovnikov addition product).

- With Peroxides : The presence of peroxides initiates a radical mechanism, favoring anti-Markovnikov addition and producing (1Z)-1-bromo-3,3-dimethyl-1-butene selectively.

| Parameter | Condition | Outcome |

|---|---|---|

| Reagent | HBr | Markovnikov product (major) |

| Reagent + Peroxides | HBr + Peroxides | Anti-Markovnikov product (Z-isomer) |

| Temperature | Low temperatures preferred | Improved selectivity |

| Solvent | Typically inert solvents | Controls reaction rate and selectivity |

Bromination of Alkenes Using Bromine in the Presence of Catalytic HBr

An alternative method involves bromination using molecular bromine (Br2) in acetic acid with catalytic amounts of HBr to enhance reaction efficiency and selectivity. This method is adapted from processes used in related brominated compounds and is characterized by:

- Use of acetic acid as solvent and medium.

- Dropwise addition of bromine to control exothermicity.

- Reaction temperature maintained between 20°C and 55°C.

- Resulting in high purity and yield of the brominated alkene with controlled stereochemistry.

| Step | Description |

|---|---|

| Reactants | 3,3-dimethyl-1-butene, Br2, catalytic HBr in AcOH |

| Temperature | 20–55°C |

| Bromine Addition | Dropwise to control heat |

| Reaction Time | Approximately 12 hours |

| Workup | Distillation to remove excess bromine, aqueous washes |

| Outcome | This compound with high purity |

This method is derived from improved bromination protocols designed to minimize by-products and optimize yield.

Dehydrohalogenation of 1-Bromoalkanes

Another preparative route involves the dehydrohalogenation of 1-bromoalkanes under basic conditions:

- Starting from 1-bromo-3,3-dimethylbutane.

- Treatment with strong bases such as sodium hydroxide in alcoholic solvents.

- This elimination reaction forms the alkene with the bromine substituent positioned to yield the Z-isomer selectively, depending on reaction conditions and steric factors.

Mechanistic Insights

- The Z-configuration is favored due to steric and electronic effects during the addition of bromine or HBr to the double bond.

- Radical mechanisms (in presence of peroxides) favor anti-Markovnikov addition, producing the desired Z-isomer.

- Electrophilic addition of bromine proceeds via bromonium ion intermediates, where nucleophilic attack and solvent effects influence stereochemistry.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| HBr addition with peroxides | HBr + Peroxides | Low temp, inert solvent | High selectivity for Z-isomer | Requires peroxide initiators |

| Bromine with catalytic HBr in AcOH | Br2 + catalytic HBr in AcOH | 20–55°C, dropwise addition | Controlled exothermicity, high purity | Longer reaction time (12 h) |

| Dehydrohalogenation | 1-bromo-3,3-dimethylbutane + base | Alcoholic solvent, heat | Straightforward elimination | Requires pre-synthesized bromoalkane |

Research Findings and Optimization

- Studies have demonstrated that controlling the temperature and reagent addition rate is critical to minimizing side reactions and maximizing yield of this compound.

- The use of catalytic HBr in bromination reactions improves reaction rates and purity by facilitating bromonium ion formation and reducing side products.

- Radical initiation via peroxides shifts the regioselectivity, enabling selective synthesis of the Z-isomer, which is otherwise challenging under simple electrophilic addition conditions.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-bromo-3,3-dimethyl-1-butene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, typically in the presence of a strong base like potassium tert-butoxide (KOtBu).

Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Addition: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products

Substitution: Formation of alcohols, nitriles, or amines.

Elimination: Formation of 3,3-dimethyl-1-butyne.

Addition: Formation of dibromo compounds.

Scientific Research Applications

Synthetic Organic Chemistry

Alkylation and Coupling Reactions

One of the primary applications of (1Z)-1-bromo-3,3-dimethyl-1-butene is in alkylation reactions. The compound serves as a versatile alkylating agent in the synthesis of complex organic molecules. For instance, it can be utilized in the preparation of various derivatives through nucleophilic substitution reactions. A notable study demonstrated its use in cross-coupling reactions with organometallic reagents, leading to the formation of valuable carbon-carbon bonds .

Synthesis of Natural Products

The compound has been employed in the total synthesis of natural products. Its reactive double bond allows for selective functionalization, enabling chemists to construct intricate molecular frameworks. For example, this compound has been utilized in synthesizing biologically active compounds such as terpenes and steroids, showcasing its significance in pharmaceutical chemistry .

Material Science

Polymer Chemistry

In material science, this compound is used as a monomer in the production of polymers. Its unique structure facilitates polymerization processes, leading to materials with tailored properties. Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for various industrial applications .

Surface Modification

The compound's ability to undergo reactions at its double bond makes it an excellent candidate for surface modification techniques. It can be grafted onto various substrates to improve adhesion properties or impart specific functionalities to surfaces. This application is particularly relevant in the development of advanced coatings and adhesives .

Biological Research

Anticancer Activity Studies

Recent studies have investigated the biological activity of this compound against cancer cell lines. Preliminary findings suggest that this compound exhibits cytotoxic effects on specific cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest . The exploration of its structure-activity relationship is ongoing to optimize its efficacy as an anticancer agent.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, presenting opportunities for therapeutic interventions in metabolic disorders .

Case Study 1: Synthesis of Terpenes

A study focused on using this compound to synthesize a series of terpenes through a multi-step reaction process involving alkylation and cyclization reactions. The results demonstrated high yields and selectivity towards desired products, highlighting the compound's utility in natural product synthesis.

Case Study 2: Polymer Development

Research conducted on the incorporation of this compound into polymer formulations revealed significant improvements in mechanical properties compared to traditional polymers. The study emphasized the importance of this compound in developing high-performance materials suitable for industrial applications.

Mechanism of Action

The mechanism of action of (1Z)-1-bromo-3,3-dimethyl-1-butene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The double bond in the compound allows for addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of (1Z)-1-bromo-3,3-dimethyl-1-butene , we compare it with structurally related bromoalkenes (Table 1). Key compounds include:

(1E)-1-Bromo-3,3-dimethyl-1-butene

- Structural Difference : E-configuration at the double bond (higher-priority groups on opposite sides).

- Reactivity : The E-isomer typically exhibits lower steric hindrance during nucleophilic substitution (e.g., SN2) due to reduced eclipsing interactions. However, its stability is lower than the Z-isomer in polar solvents due to weaker hyperconjugative stabilization .

- Dipole Moment : ~2.1 D (vs. ~2.5 D for the Z-isomer), reflecting differences in molecular symmetry.

1-Bromo-3-methyl-1-butene

- Structural Difference : Lacks one methyl group at the third carbon.

- Boiling Point : ~120°C (vs. ~135°C for the dimethyl analog), due to reduced molecular weight and weaker van der Waals forces.

- Reactivity : Less steric hindrance allows faster elimination reactions (e.g., dehydrohalogenation) compared to the dimethyl derivative.

1-Bromo-3,3-dimethyl-1-pentene

- Structural Difference : Extended carbon chain (pentene vs. butene backbone).

- Solubility: Slightly lower in nonpolar solvents due to increased hydrophobicity.

- Thermal Stability : Higher decomposition temperature (~180°C vs. ~160°C for the butene analog) due to greater resonance stabilization.

1-Bromo-1-propene

- Structural Difference : Simpler propene backbone without methyl substituents.

- Reactivity : Undergoes faster radical polymerization but is less selective in allylic amination due to the absence of steric directing groups.

Table 1: Comparative Properties of Bromoalkenes

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Dipole Moment (D) | SN2 Reaction Rate (Relative) |

|---|---|---|---|---|

| This compound | 193.08 | 135 | 2.5 | 1.0 (Baseline) |

| (1E)-1-Bromo-3,3-dimethyl-1-butene | 193.08 | 130 | 2.1 | 1.3 |

| 1-Bromo-3-methyl-1-butene | 163.03 | 120 | 1.8 | 2.5 |

| 1-Bromo-3,3-dimethyl-1-pentene | 207.11 | 145 | 2.6 | 0.8 |

| 1-Bromo-1-propene | 120.98 | 90 | 1.5 | 3.2 |

Key Research Findings

Steric Effects : The dimethyl groups in This compound significantly slow SN2 reactions compared to less hindered analogs (e.g., 1-bromo-1-propene) due to blocked backside attack .

Z/E Isomer Stability : The Z-isomer demonstrates greater thermal stability in polar solvents, attributed to intramolecular van der Waals interactions between the bromine and methyl groups.

Synthetic Utility: In Diels-Alder reactions, the Z-isomer acts as a more effective dienophile than the E-isomer, achieving 85% yield vs. 62% under identical conditions due to favorable orbital alignment.

Q & A

Basic: What are the optimal synthetic routes for (1Z)-1-bromo-3,3-dimethyl-1-butene, and how can reaction conditions be optimized to favor the Z-isomer?

Methodological Answer:

The synthesis of this compound typically involves bromination of 3,3-dimethyl-1-butene. To favor the Z-isomer, stereoselective bromination under kinetic control is critical. Evidence from oxymercuration–demercuration studies (used for analogous alkenes) suggests that polar solvents (e.g., THF) and low temperatures (0–5°C) minimize carbocation rearrangements, preserving the original alkene geometry . Bromination with N-bromosuccinimide (NBS) in a radical-stabilizing solvent (e.g., CCl₄) may also enhance stereochemical fidelity. Post-synthesis, validate isomer purity via NMR: the Z-isomer shows distinct doublet splitting (J = 3.1 Hz) at δ 6.08–6.09 ppm for the vinylic protons .

Basic: How can this compound be reliably characterized using spectroscopic techniques?

Methodological Answer:

Key characterization methods include:

- NMR : The Z-configuration is confirmed by coupling constants (J = 3.1 Hz) between vinylic protons. The geminal dimethyl groups appear as a singlet at δ 1.2 ppm .

- IR Spectroscopy : Look for C=C stretching at ~1630 cm^{-1 and C-Br absorption near 730 cm^{-1. Compare with reference spectra of structurally similar bromoalkenes .

- Mass Spectrometry : The molecular ion peak (m/z ~162) and fragments (e.g., loss of Br, m/z ~83) confirm the molecular formula. Use high-resolution MS to distinguish isotopic patterns .

Advanced: How does the stereochemistry of this compound influence its reactivity in transition-metal-catalyzed cross-coupling reactions?

Methodological Answer:

The Z-configuration creates steric hindrance between the bromine and the geminal dimethyl groups, affecting oxidative addition in reactions like Suzuki-Miyaura coupling. Computational studies (DFT) can model the transition state to predict regioselectivity. Experimentally, compare reaction rates and yields with the E-isomer. Use bulky ligands (e.g., SPhos) to mitigate steric effects and enhance coupling efficiency . Monitor reaction progress via GC-MS or in situ NMR if fluorinated partners are used.

Advanced: What mechanistic insights explain the absence of carbocation rearrangements during electrophilic additions to this compound?

Methodological Answer:

The geminal dimethyl groups at C3 hinder carbocation formation at C2, preventing hydride or alkyl shifts. In oxymercuration–demercuration, the reaction proceeds via a cyclic mercurinium ion intermediate, which avoids free carbocations and retains the original alkene geometry . For acid-catalyzed hydration, use low proton concentrations and aprotic solvents to further suppress rearrangements. Kinetic isotopic studies (e.g., deuterium labeling at C1) can track potential hydride shifts.

Advanced: How can discrepancies in reported spectral data for this compound be resolved?

Methodological Answer:

Discrepancies often arise from impurities or isomer contamination. To resolve:

Purification : Use fractional distillation or preparative GC to isolate the Z-isomer.

Control Experiments : Replicate synthesis under inert atmospheres to prevent oxidation.

Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., (Z)-1-bromo-1-propene derivatives) .

Computational Modeling : Simulate NMR chemical shifts using DFT (e.g., B3LYP/6-311+G(d,p)) and match experimental peaks .

Advanced: What computational strategies are effective in predicting the thermodynamic stability and reaction pathways of this compound?

Methodological Answer:

- Conformational Analysis : Use molecular mechanics (MMFF94) to identify low-energy conformers.

- Reactivity Prediction : Apply QSPR models to correlate electronic parameters (Hammett σ) with reaction rates in SN2 or elimination pathways .

- Transition-State Modeling : Employ DFT (e.g., M06-2X/def2-TZVP) to calculate activation energies for bromine displacement or allylic substitutions. Validate with kinetic isotope effects (KIEs) .

Advanced: How does this compound participate in tandem reactions involving halogen dance or cyclopropanation?

Methodological Answer:

- Halogen Dance : Under basic conditions (e.g., LDA), the bromine may migrate to adjacent positions via dehydrohalogenation-rehalogenation. Monitor intermediates using NMR .

- Cyclopropanation : Use transition-metal catalysts (e.g., Rh₂(OAc)₄) to facilitate [2+1] cycloaddition with diazo compounds. Characterize cyclopropane derivatives via X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.